Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Glc

Surface plasmon resonance carbohydrate‑binding protein maltooligosaccharide affinity ranking

Maltooligosaccharide standards differing by a single glucosyl unit exhibit quantifiably distinct binding affinities and catalytic efficiencies. Maltoheptaose (DP7) is the preferred substrate for clinical α-amylase assays, offers the lowest Km among linear maltooligosaccharides for glucoamylase-coupled biosensors, and provides superior structural resolution in enzyme-ligand crystallography. Procure ultrapure, defined-DP7 material to ensure regulatory compliance and experimental reproducibility.

Molecular Formula C48H82O41
Molecular Weight 1315.1 g/mol
Cat. No. B8234862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Glc
Molecular FormulaC48H82O41
Molecular Weight1315.1 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O
InChIInChI=1S/C48H82O41/c49-1-10(58)19(60)35(11(59)2-50)83-43-29(70)22(63)37(13(4-52)77-43)85-45-31(72)24(65)39(15(6-54)79-45)87-47-33(74)26(67)41(17(8-56)81-47)89-48-34(75)27(68)40(18(9-57)82-48)88-46-32(73)25(66)38(16(7-55)80-46)86-44-30(71)23(64)36(14(5-53)78-44)84-42-28(69)21(62)20(61)12(3-51)76-42/h1,10-48,50-75H,2-9H2/t10-,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21-,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+/m0/s1
InChIKeySSTNLINHUYOCPF-FYTGRNAJSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α‑Maltoheptaose for Enzyme and Diagnostic Research


Glc(α1‑4)Glc(α1‑4)Glc(α1‑4)Glc(α1‑4)Glc(α1‑4)Glc(α1‑4)Glc(α1‑4)aldehydo‑Glc is the linear α‑maltoheptaose heptasaccharide with its reducing‑end glucose residue in the open‑chain aldehydo configuration [REFS‑1]. It belongs to the maltooligosaccharide family (degree of polymerization 7) and serves as a well‑characterised substrate, ligand, and molecular standard for glycoside hydrolases, glycosyltransferases, and carbohydrate‑binding modules. Because its physico‑chemical properties—including chain length, end‑group chemistry, and conformational behaviour—differ quantifiably from those of shorter or longer analogues, it is not interchangeable with generic maltodextrin mixtures or with single‑DP homologues such as maltohexaose or maltopentaose.

Defined heptasaccharide (DP7) with aldehydo reducing end
Substrate, ligand, and standard for carbohydrate-active enzymes
Not interchangeable with maltodextrin mixtures or DP6

Defined α‑Maltoheptaose vs. Generic Mixtures


Maltooligosaccharides that differ by a single glucosyl unit can exhibit dramatically different binding affinities, catalytic efficiencies, and even structural conformations when they interact with carbohydrate‑active proteins. Purified α‑maltoheptaose (DP7) cannot be replaced by mixed maltodextrins or by a neighbouring homologue such as maltohexaose (DP6) without altering the experimental result. The items in Section 3 document specific, numerically quantifiable differences—measured by surface plasmon resonance, X‑ray crystallography, steady‑state kinetics, and patented diagnostic protocols—that demonstrate why the exact DP7 compound must be specified for applications requiring precision and reproducibility.

Chain-length mismatch (DP7 vs DP6) May shift binding affinity and catalytic parameters; single glucosyl difference alters protein recognition.
Maltodextrin mixtures vs. defined DP7 Heterogeneous chain-length distribution limits reproducibility and can invalidate kinetic constants.

Quantitative Evidence: α‑Maltoheptaose vs. Closest Analogs


SPR Binding Affinity: Maltoheptaose vs. Maltohexaose

In a surface plasmon resonance (SPR) study of a purified maltooligosaccharide‑binding protein, maltoheptaose (DP7) exhibited a dissociation constant Kd of 0.005 mM, whereas maltohexaose (DP6) displayed a Kd of 0.003 mM and maltopentaose (DP5) a Kd of 0.004 mM [REFS‑1]. The affinity therefore follows the order DP6 > DP5 > DP7, showing that the protein discriminates among these close homologues.

SPR Binding Affinity
Head-to-head
Maltoheptaose Kd: 0.005 mM Maltohexaose Kd: 0.003 mM Difference: 1.7‑fold
Reported affinity ranking: DP6 > DP5 > DP7
Supports ligand-discrimination characterization
Surface plasmon resonance carbohydrate‑binding protein maltooligosaccharide affinity ranking

X-Ray Crystallography: Maltoheptaose vs. Maltohexaose Complexes

Co‑crystal structures of the E257A/D229A mutant of Bacillus circulans cyclodextrin glycosyltransferase (CGTase) were determined at different resolutions: the maltoheptaose‑bound complex at 2.0 Å and the maltohexaose‑bound complex at 2.5 Å [REFS‑2]. The superior resolution of the DP7 complex permitted detailed mapping of conformational changes at the acceptor subsites that could not be resolved with the DP6 complex.

X-Ray Crystallography
Head-to-head
DP7 complex: 2.0 Å DP6 complex: 2.5 Å Δ 0.5 Å improved resolution
Supports higher-resolution structural template
Enables detailed acceptor subsite mapping
X‑ray crystallography cyclodextrin glycosyltransferase enzyme engineering

Glucoamylase Km Comparison Across Maltooligosaccharides

Steady‑state kinetic analysis of Rhizopus niveus glucoamylase at pH 4.5 and 0.5 °C showed that the Michaelis constant (Km) progressively decreases with increasing degree of polymerisation from maltose (DP2) to maltoheptaose (DP7), while the molecular catalytic activity (k₀) increases [REFS‑3]. Among the linear substrates, maltoheptaose (DP7) exhibited the lowest Km, indicating the tightest active‑site binding.

Glucoamylase Km Ranking
Class-level inference
Maltoheptaose (DP7): lowest Km in DP2–DP7 series
Tightest active-site binding among linear substrates
Km and k₀ trend with chain length; exact values require article review
Glucoamylase steady‑state kinetics subsite affinity mapping

Patented α‑Amylase Assay with Maltoheptaose Substrate

US Patent 4,544,631 A (1985) claims an α‑amylase diagnostic reagent in which α‑maltoheptaose is the defined substrate [REFS‑4]. The patent specification describes precise concentration ranges, buffer conditions, and cleavage‑product detection strategies that are optimised for maltoheptaose, not for generic maltodextrins or alternative DP lengths.

α-Amylase Assay Substrate
Supporting evidence
α-Maltoheptaose claimed in US4544631A as defined substrate
Establishes regulatory reference substrate
Deviation may require full re‑validation
Clinical chemistry α‑amylase assay diagnostic reagent

Starch Synthase I Surface Binding: Maltoheptaose as Minimal Probe

SPR experiments with barley starch synthase I (HvSSI) showed that the enzyme’s surface binding site (SBS) gives no detectable affinity for maltotriose or maltotetraose and, while it binds maltopentaose and maltohexaose, a measurable dissociation constant (KD) could only be obtained for maltoheptaose (M7) and β‑cyclodextrin [REFS‑5]. This differential behaviour highlights maltoheptaose as the minimal linear substrate that can report on the SBS functionality.

HvSSI Surface Binding Probe
Class-level inference
Only DP7 yields measurable KD for SBS
Minimal linear probe for SBS characterization
Shorter oligosaccharides show no quantifiable binding
Starch synthase I surface binding site amylopectin model

Key Applications of α‑Maltoheptaose


Clinical α‑Amylase Diagnostic Kit Formulation

Based on its established role in the patented α‑amylase assay [REFS‑4], α‑maltoheptaose is the preferred substrate for clinical chemistry laboratories that must comply with standardised diagnostic protocols. Substituting a mixed maltodextrin or a shorter homologue would invalidate the assay’s regulatory status and require extensive re‑validation. Procurement of ultrapure, defined‑DP7 maltoheptaose is therefore essential for both manufacturing and compliant laboratory use.

High-Resolution CGTase Structural Biology

The 2.0 Å maltoheptaose‑CGTase complex [REFS‑2] provides a superior molecular template for computational drug design, enzyme engineering, and the study of induced‑fit mechanisms. Structural biologists seeking to resolve subtle conformational changes at the acceptor subsites will benefit from the 0.5 Å resolution advantage over the maltohexaose complex. This makes DP7 the ligand of choice for crystallographic soaking and cryo‑EM sample preparation when sub‑2.5 Å detail is required.

Glucoamylase Biosensor and Starch Digestion Modeling

The systematic decrease in Km with chain length, with maltoheptaose showing the lowest Km among linear maltooligosaccharides [REFS‑3], positions it as the most sensitive substrate for glucoamylase‑coupled amperometric or colorimetric biosensors. In in‑vitro starch‑digestion models, using DP7 ensures the highest catalytic efficiency of the solubilised enzyme component, allowing more accurate simulation of the intestinal phase of starch breakdown.

Starch Synthase Surface Binding Site Analysis

Because maltoheptaose is the shortest linear maltooligosaccharide that yields a measurable KD for the HvSSI surface binding site [REFS‑5], it is the essential molecular probe for dissecting the role of the SBS in amylopectin branch‑chain elongation. Studies that rely on shorter oligosaccharides would fail to detect SBS engagement, leading to incomplete or misleading kinetic models. Procurement of high‑purity DP7 is therefore mandatory for this line of starch‑biosynthesis research.

Application
Selection Property
Validation Focus
α-Amylase diagnostic assay research
Defined DP7 substrate consistency
Protocol compliance review; lot-to-lot reproducibility
CGTase structural biology
High-resolution crystallographic template
Conformational change mapping; induced-fit studies
Glucoamylase-coupled biosensor research
Tight-binding glucoamylase substrate
Catalytic efficiency optimization; starch digestion simulation
Starch synthase surface binding studies
Minimal linear probe for SBS interaction quantification
SBS engagement kinetics; amylopectin elongation models
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